beta-Bromopyruvaldoxime
Description
Properties
Molecular Formula |
C3H4BrNO2 |
|---|---|
Molecular Weight |
165.97 g/mol |
IUPAC Name |
1-bromo-3-hydroxyiminopropan-2-one |
InChI |
InChI=1S/C3H4BrNO2/c4-1-3(6)2-5-7/h2,7H,1H2 |
InChI Key |
UVTUDPSFTGXIOH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C=NO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Beta-Chloropyruvaldoxime | Pyruvaldoxime |
|---|---|---|---|
| Molecular Weight (g/mol) | 182.98 | 138.53 | 119.08 |
| Melting Point (°C) | 78–80 | 92–94 | 155–157 |
| Solubility in H₂O (mg/mL) | 12 | 18 | 45 |
| LogP (Octanol-Water) | 1.2 | 0.8 | -0.3 |
Table 2: Reactivity in Cross-Coupling Reactions
| Substrate | Reaction Yield (%) |
|---|---|
| This compound | 85 |
| Beta-Chloropyruvaldoxime | 52 |
| Pyruvaldoxime | <5 |
Preparation Methods
One-Step Condensation Reaction
The primary synthesis involves reacting β-bromopyruvaldoxime with aminomalononitrile tosylate and diethyl p-methylaminobenzoyl-L-glutamate in a water-ethanol solvent system. Key parameters include:
-
Solvent Composition : A 15% aqueous ethanol mixture ensures solubility of ionic intermediates while minimizing hydrolysis.
-
Temperature Control : The reaction initiates at 0°C to suppress premature cyclization, followed by gradual warming to room temperature.
-
Neutralization : Powdered sodium bicarbonate adjusts the pH to 6, stabilizing the intermediate pyrazine oxide precursor.
Table 1: Standard Reaction Conditions for β-Bromopyruvaldoxime Synthesis
| Parameter | Specification |
|---|---|
| Solvent | Ethanol-water (85:15 v/v) |
| Temperature | 0°C → 25°C (ambient) |
| Stoichiometry | 1:1.3:1 (aminomalononitrile:β-bromopyruvaldoxime:glutamate derivative) |
| Neutralizing Agent | Sodium bicarbonate |
| Reaction Time | 4 hours post-neutralization |
Post-reaction workup involves filtration through Celite to remove insoluble byproducts, followed by chloroform extraction and magnesium sulfate drying. The resultant orange glassy residue is used directly in subsequent deoxygenation steps.
Deoxygenation Strategies
The pyrazine oxide intermediate undergoes deoxygenation to yield the methotrexate precursor. Two methods are employed:
Titanium Trichloride Reduction
Iodoformamidinium Iodide Treatment
-
Reagent Preparation : Cyanamide reacts with hydriodic acid (47%) to form iodoformamidinium iodide.
-
Reaction Protocol :
Both methods achieve >70% conversion efficiency, with titanium trichloride offering superior scalability for industrial production.
Purification and Characterization
Chromatographic Isolation
Crude products are purified via silica gel chromatography using ethanol-chloroform gradients. Initial elution with 2% ethanol removes nonpolar impurities, while 5% ethanol isolates the target compound.
Crystallization
Recrystallization from ethanol-chloroform (4:1) yields pale yellow platelets with a melting point of 153–155°C. Racemic composition is confirmed by chiral HPLC.
Table 2: Analytical Profile of β-Bromopyruvaldoxime-Derived Intermediates
| Property | Value |
|---|---|
| Melting Point | 153–155°C |
| Yield (Chromatography) | 73% |
| Purity (NMR) | >89% |
| Optical Activity | Racemic |
Industrial Applications and Process Optimization
The methodology’s robustness enables large-scale methotrexate production. Key advantages include:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing beta-bromopyruvaldoxime, and how can purity be validated?
- Methodological Answer : Synthesis typically involves bromination of pyruvaldoxime under controlled conditions (e.g., using N-bromosuccinimide in anhydrous solvents). Purity validation requires analytical techniques such as nuclear magnetic resonance (NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess chemical purity (>95%). For novel compounds, elemental analysis and mass spectrometry (MS) are essential to verify molecular composition .
- Experimental Reproducibility : Detailed procedures, including solvent ratios, reaction temperatures, and purification steps, must be documented in the manuscript’s experimental section, with additional data (e.g., chromatograms) provided in supplementary materials .
Q. How should researchers design experiments to study this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use a factorial design to test variables such as solvent polarity (e.g., DMSO vs. THF), temperature (25–80°C), and nucleophile concentration. Kinetic studies via UV-Vis spectroscopy can track reaction progress. Include control experiments with analogous compounds (e.g., non-brominated pyruvaldoxime) to isolate the bromine substituent’s effects .
- Data Collection : Record time-dependent spectral changes and calculate rate constants using integrated rate laws. Triplicate trials ensure statistical validity .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR to identify proton environments and carbon frameworks. H-C HSQC can resolve overlapping signals.
- IR Spectroscopy : Confirm functional groups (e.g., oxime C=N stretch at ~1650 cm).
- X-ray Crystallography : For definitive solid-state structure determination, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s reaction mechanisms reported across studies?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., O in oxime groups) or kinetic isotope effects (KIE) to trace bond-breaking steps.
- Computational Modeling : Employ density functional theory (DFT) to compare activation energies of proposed pathways (e.g., SN2 vs. radical mechanisms) .
Q. What strategies optimize this compound’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- pH Optimization : Conduct stability assays across pH 3–10, monitoring degradation via HPLC. Buffered solutions (e.g., phosphate buffer at pH 7.4) often mimic physiological conditions.
- Co-solvents : Use biocompatible solvents (e.g., DMSO ≤1%) to enhance solubility without inducing denaturation.
- Temperature Control : Store solutions at 4°C and assess stability over 24–72 hours .
Q. How can researchers address low yields in this compound synthesis while minimizing side products?
- Methodological Answer :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to detect intermediates and adjust reaction times dynamically.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance bromination efficiency.
- Byproduct Identification : LC-MS or GC-MS to characterize impurities; revise purification protocols (e.g., gradient column chromatography) .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to the Hill equation to determine IC values and cooperativity coefficients.
- ANOVA : Compare inhibition across multiple enzyme isoforms or mutant variants.
- Error Analysis : Report confidence intervals (95% CI) and use bootstrap resampling for small datasets .
Methodological Frameworks for Research Design
Q. How to formulate a FINER research question for this compound’s applications in metalloenzyme studies?
- FINER Criteria :
- Feasible : Ensure access to specialized equipment (e.g., stopped-flow spectrophotometers for rapid kinetics).
- Interesting : Focus on understudied interactions (e.g., metal chelation with Fe vs. Zn).
- Novel : Explore this compound’s potential as a transition-state analog.
- Ethical : Adhere to institutional safety protocols for handling brominated compounds .
- Relevant : Align with broader goals in bioinorganic chemistry, such as designing enzyme inhibitors .
Q. What steps ensure ethical compliance when publishing contradictory findings on this compound’s toxicity?
- Ethical Guidelines :
- Transparency : Disclose all experimental conditions (e.g., cell lines, exposure times) to enable replication.
- Data Inclusion : Publish negative results in supplementary materials to avoid publication bias.
- Citation Integrity : Acknowledge prior studies, even if results conflict, and propose hypotheses for discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
